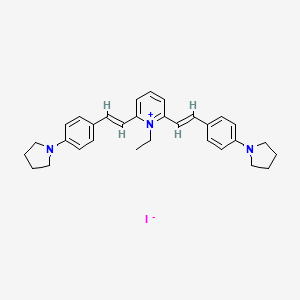

Stilbazium iodide

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3784-99-4 |

|---|---|

Formule moléculaire |

C31H36IN3 |

Poids moléculaire |

577.5 g/mol |

Nom IUPAC |

1-ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |

InChI |

InChI=1S/C31H36N3.HI/c1-2-34-30(20-14-26-10-16-28(17-11-26)32-22-3-4-23-32)8-7-9-31(34)21-15-27-12-18-29(19-13-27)33-24-5-6-25-33;/h7-21H,2-6,22-25H2,1H3;1H/q+1;/p-1 |

Clé InChI |

BYIRBDUHSVOFLU-UHFFFAOYSA-M |

SMILES |

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

SMILES isomérique |

CC[N+]1=C(C=CC=C1/C=C/C2=CC=C(C=C2)N3CCCC3)/C=C/C4=CC=C(C=C4)N5CCCC5.[I-] |

SMILES canonique |

CC[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N3CCCC3)C=CC4=CC=C(C=C4)N5CCCC5.[I-] |

Autres numéros CAS |

3784-99-4 |

Synonymes |

1-ethyl-2,6-bis(p-(1-pyrrolidinyl)styryl)pyridinium iodide Monopar stilbazium iodide |

Origine du produit |

United States |

Synthetic Methodologies and Derivatization Strategies for Stilbazolium Compounds

Classical and Contemporary Synthesis Routes for Stilbazolium Iodide and Core Analogues

The primary and most established method for synthesizing stilbazolium iodide and its core analogues is the Knoevenagel condensation reaction. researchgate.netacs.org This classical approach typically involves the reaction of a 4-methylpyridine (B42270) derivative, which acts as the acceptor moiety, with a substituted benzaldehyde (B42025), serving as the donor moiety. acs.orgirjet.net The reaction is generally catalyzed by a base, such as piperidine (B6355638), and is often carried out under reflux conditions in a suitable solvent like methanol (B129727) or ethanol (B145695). acs.orgirjet.netrsc.org

A common first step in many syntheses is the preparation of the N-alkylated picolinium iodide salt. For instance, 1,4-dimethylpyridinium (B189563) iodide is synthesized by reacting 4-methylpyridine with iodomethane. mdpi.com This pyridinium (B92312) salt is then condensed with a chosen benzaldehyde derivative. For example, reacting 1,4-dimethylpyridinium iodide with 4-N,N-dimethylaminobenzaldehyde in ethanol with a piperidine catalyst yields 4'-dimethylamino-N-methyl stilbazolium iodide (DASI). rsc.org Similarly, using 3-methoxybenzaldehyde (B106831) results in the formation of 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI). mdpi.com

Contemporary modifications to this fundamental route often involve variations in the starting materials to produce a diverse range of analogues. For instance, using 1-ethyl-2-methylpyridinium iodide and 4-nitrobenzaldehyde (B150856) leads to the synthesis of (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI). acs.org Another variation includes the use of different picolinium salts and benzaldehydes to create compounds like 4-(4-hydroxy styryl)-1-methylpyridinium iodide (HSMI), which is synthesized from 1,4-dimethyl pyridinium iodide and 4-hydroxybenzaldehyde. irjet.net

Metathesization is another key strategy employed, particularly for modifying the anion of the stilbazolium salt. researchgate.netirjet.net This involves reacting a stilbazolium iodide salt with a sodium salt of a different anion, such as sodium 4-styrenesulfonate, to exchange the iodide for the new anion. irjet.net This technique is crucial for tuning the crystal packing and, consequently, the material's bulk properties. researchgate.net

The synthesis process for various stilbazolium iodide analogues is summarized in the table below.

| Product Name | Precursor 1 | Precursor 2 | Catalyst/Solvent | Reference |

| 4'-dimethylamino-N-methyl stilbazolium iodide (DASI) | 1,4-dimethylpyridin-1-ium iodide | 4-N,N-dimethylamino-benzaldehyde | Piperidine/Ethanol | rsc.org |

| 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | 1,4-dimethyl pyridinium iodide | 3-methoxy benzaldehyde | Piperidine/Methanol | mdpi.com |

| (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI) | 1-ethyl 2-methylpyridinium iodide | 4-nitrobenzaldehyde | Piperidine/Methanol | acs.org |

| 4-(4-hydroxy styryl)-1-methylpyridinium iodide (HSMI) | 1,4-dimethyl pyridinium iodide | 4-hydroxy benzaldehyde | Piperidine/Methanol | irjet.net |

| 4'-[4-(2-cyanoethyl)(methyl)amino]-N-methyl stilbazolium iodide (CMAS)·I | N-methyl-N-hydroxyethyl-4-aminobenzaldehyde | 1,4-dimethylpyridinium iodide | Ethanol | rsc.org |

Rational Design and Synthesis of Stilbazolium Derivatives for Enhanced Research Utility

The rational design and synthesis of stilbazolium derivatives are pivotal for advancing their utility in research. By systematically modifying their molecular structure, scientists can fine-tune their properties for specific applications.

Structural Modifications for Tunable Photophysical Properties

The photophysical properties of stilbazolium compounds, such as absorption and fluorescence, are intrinsically linked to their donor-π-acceptor (D-π-A) structure. scispace.com Modifications to either the electron-donating or electron-accepting moieties, or the π-conjugated bridge, can significantly alter these properties. scispace.comnih.gov

One key strategy is to vary the substituents on the benzaldehyde (donor) portion of the molecule. For instance, introducing a hydroxyl group can lead to negative solvatochromism, where the fluorescence emission shifts to shorter wavelengths in more polar solvents. scispace.com The position of substituents is also critical; a hydroxyl group at the fourth position of the donor moiety has a stronger electron-donating effect than at the second position. researchgate.net The introduction of a dimethylamino group is known to stabilize the π-conjugated system effectively. researchgate.net

Enlarging the π-conjugated system, for example by using a naphthaldehyde derivative instead of a benzaldehyde, can lead to dyes with very large Stokes shifts and fluorescence intensity that is highly dependent on solvent polarity. nih.gov The structure of the pyridinium (acceptor) part can also be modified. For instance, using a quinolinium instead of a pyridinium ring can also extend the conjugation and influence the photophysical behavior. researchgate.net

The nature of the counter-anion, while not directly part of the chromophore, can influence the crystal packing and intermolecular interactions, which in turn affects the solid-state photophysical properties. researchgate.netmdpi.com

The table below summarizes how different structural features affect the photophysical properties of stilbazolium derivatives.

| Structural Modification | Effect on Photophysical Properties | Example Compound(s) | Reference |

| Introduction of hydroxyl group | Negative solvatochromism | N-(E)-4′-Hydroxy-4-stilbazolium derivatives | scispace.com |

| Varying substituent position on donor | Stronger electron-donating effect at 4-position vs. 2-position | Hydroxynaphthaldehyde-based stilbazolium dyes | researchgate.net |

| Enlarging π-conjugated system | Large Stokes shifts, solvent-dependent fluorescence | 4-{(E)-2-[4-(dimethylamino)naphthalen-1-yl]ethenyl}-1-methylquinolinium iodide | nih.gov |

| Modification of counter-anion | Affects crystal structure and solid-state nonlinear optical activity | DAST derivatives with different sulfonate anions | researchgate.netresearchgate.net |

Functionalization Strategies for Specific Biological Probing and Interaction Studies

Stilbazolium dyes are increasingly utilized as fluorescent probes in biological research. scispace.com Their application in this area often requires functionalization to enhance properties like water solubility, biocompatibility, and specific targeting.

One approach is to introduce hydrophilic groups. For example, modifying stilbazolium dyes with polyethylene (B3416737) glycol (PEG) chains can improve their in vivo pharmacokinetics for imaging applications, such as the detection of amyloid-β aggregates in the context of Alzheimer's disease. researchgate.net The length of the PEG linker can influence the binding affinity and selectivity for different types of protein fibrils. researchgate.net

Functionalization can also be designed to facilitate specific interactions. For instance, creating bivalent probes by linking two stilbazolium units can enhance binding affinity to biological targets. researchgate.net Furthermore, introducing specific chemical moieties can enable the dye to act as a chemosensor. For example, certain stilbazolium derivatives can be used for the selective detection of metal ions like Fe³⁺.

Another strategy involves creating intercalation compounds, where stilbazolium chromophores are inserted into the layers of inorganic host materials like vanadyl phosphate. rsc.orgrsc.org This can lead to organized assemblies of the dye molecules, which can be useful for studying their collective optical properties. rsc.org

Polyalkylene Glycol Conjugation and Other Linker Chemistries for Research Applications

The conjugation of stilbazolium dyes to other molecules, often through linkers, is a key strategy for developing advanced research tools, particularly in the field of bioconjugates like antibody-drug conjugates (ADCs). nih.gov While not specific to stilbazolium iodide in the provided context, the principles of linker chemistry are broadly applicable.

Polyalkylene glycols (PAGs), especially polyethylene glycol (PEG), are widely used as linkers due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of the conjugated molecule. researchgate.netatamanchemicals.com The choice of linker chemistry is critical as it determines the stability of the conjugate and the release mechanism of the functional molecule. nih.govbiochempeg.com

Linkers can be broadly categorized as cleavable or non-cleavable. biochempeg.com

Cleavable linkers are designed to release the attached molecule under specific physiological conditions. biochempeg.com For example, acid-cleavable linkers, such as hydrazones, are stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes.

Non-cleavable linkers rely on the degradation of the carrier molecule (e.g., an antibody) to release the payload. biochempeg.com

The design of the linker, including its length and chemical nature, can significantly impact the stability and efficacy of the final conjugate. nih.gov For instance, in ADCs, linker stability in circulation is crucial to prevent premature payload release and associated systemic toxicity. nih.gov

Purity Assessment and Characterization of Synthesized Stilbazolium Derivatives for Research Consistency

Ensuring the purity and structural integrity of synthesized stilbazolium derivatives is paramount for obtaining reliable and reproducible research data. A combination of spectroscopic and analytical techniques is employed for this purpose.

A common initial step to enhance purity is recrystallization of the synthesized product from a suitable solvent, such as methanol. irjet.netmdpi.com This process helps to remove unreacted starting materials and byproducts. mdpi.com

The following techniques are routinely used for characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure of the synthesized compound. rsc.orgmdpi.comnih.gov The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. researchgate.netmdpi.com

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. A close agreement between the experimentally found percentages and the calculated values for the proposed molecular formula provides strong evidence for the purity and identity of the compound. researchgate.netijsrst.com

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the most definitive structural characterization. It determines the precise arrangement of atoms in the crystal lattice, bond lengths, bond angles, and the crystal system. researchgate.netacs.orgmdpi.com

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This technique is used to study the optical properties of the compound, such as its absorption spectrum, and to determine its transparency range and optical band gap. researchgate.netmdpi.com

Photoluminescence (PL) Spectroscopy: PL analysis reveals the emission properties of the material, providing information about its potential as a photoactive material. researchgate.netmdpi.com

The table below outlines the characterization methods used for various stilbazolium derivatives.

| Compound | Characterization Techniques Used | Reference |

| (E)-1-ethyl-2-(4-ethylphenyl)vinyl]pyridinium iodide (EMPI) | SCXRD, CHN elemental analysis, NMR, FT-IR, UV-Vis-NIR, PL | researchgate.netx-mol.net |

| 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | SCXRD, NMR, FT-IR, UV-Vis-NIR | mdpi.comresearchgate.net |

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | SCXRD, CHN elemental analysis, NMR, FT-IR, UV-visible, PL | nih.gov |

| 4-(4-methoxystyryl)-1-methylpyridinium 4-chlorobenzenesulfonate (B8647990) (MBSC) | SCXRD, CHN elemental analysis, FT-IR, UV-Vis, PL | ijsrst.com |

| 4'-dimethylamino-N-methyl stilbazolium iodide (DASI) | NMR | rsc.org |

Advanced Spectroscopic and Photophysical Investigations of Stilbazolium Systems

Ultrafast Spectroscopy and Excited State Dynamics of Stilbazolium Chromophores

The study of the excited-state dynamics of stilbazolium chromophores is crucial for understanding their photophysical behavior and for the rational design of new materials with tailored optical properties. Ultrafast spectroscopic techniques, such as femtosecond stimulated Raman spectroscopy (FSRS), have provided significant insights into the structural changes that occur upon photoexcitation.

Upon photoexcitation, stilbazolium dyes can undergo an ultrafast intramolecular charge transfer (ICT) process. For instance, in a stilbazolium-class mitochondrial staining dye, an ultrafast ICT occurs within 1.0 picoseconds (ps), followed by vibrational relaxation in the charge-transferred state over 3-8 ps. researchgate.net This process involves the transfer of electron density from the donor to the acceptor part of the molecule, leading to a highly polar excited state. The dynamics of this process are influenced by the surrounding solvent environment.

The investigation of push-pull chromophores with stilbene (B7821643) π-bridges using femtosecond stimulated Raman spectroscopy has revealed that the vibrational couplings of skeletal modes are sensitive to structural changes associated with ICT. researchgate.net This technique allows for the separate measurement of the Raman spectra of the locally-excited (LE) and ICT states, providing a detailed picture of the excited-state evolution. For example, in a polar solvent like dimethylsulfoxide, the ultrafast ICT of a stilbazolium-like dye, DCM, was observed with a time constant of 1.0 ps, in addition to vibrational relaxation in the ICT state of 4–7 ps. researchgate.net

Quantum chemical calculations complement these experimental studies by providing a theoretical framework for understanding the excited-state potential energy surfaces. These calculations indicate the presence of low-lying charge transfer states for twisted conformations of the molecule. acs.org Twisting of the central double bond or adjacent single bonds can lead to states with energies comparable to the planar conformation. acs.org The twisting of the dimethylamino group, however, results in a higher-energy twisted intramolecular charge transfer (TICT) state that is less likely to be populated thermally. acs.org The state formed by twisting the double bond has a very small energy gap to the ground state, which primarily leads to non-radiative deactivation. acs.org

Solvatochromism and Environmental Sensing via Stilbazolium Dyes in Model Systems

Stilbazolium dyes are well-known for their pronounced solvatochromism, which is the change in the color of a solution when the dye is dissolved in different solvents. nih.govrsc.org This phenomenon arises from the differential solvation of the ground and excited states of the dye molecule, which have different dipole moments. The strong solvatochromism of stilbazolium dyes makes them excellent candidates for use as environmental sensors.

A significant negative solvatochromism is often observed in stilbazolium dyes, meaning that the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. nih.govcdnsciencepub.com This indicates that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. For example, two novel stilbazolium dyes exhibited significant negative solvatochromic effects, with hypsochromic shifts of approximately 232 nm and 265 nm when the solvent was changed from water to pyridine. nih.gov In another study, the absorption wavelength of a stilbazolium betaine (B1666868) dye shifted by 166 nm across 13 polar solvents, ranging from 454.8 nm in water to 620.9 nm in ethyl acetate. acs.org

This sensitivity to the solvent environment allows stilbazolium dyes to be used for various sensing applications. They have been utilized to study the polarity of solvents and to detect polar additives in non-polar liquids. nih.gov By anchoring these dyes to solid supports like silica, it is possible to create materials for the visual detection of colorless liquids, as the solvatochromic and fluorosolvatochromic (changes in fluorescence emission with solvent) behaviors are retained on the solid surface. nih.gov

The table below illustrates the solvatochromic shift of a stilbazolium betaine dye in various solvents.

| Solvent | Absorption Maximum (nm) | Color of Solution |

| Water | 454.8 | Amber |

| Methanol (B129727) | 485.2 | Red |

| Ethanol (B145695) | 501.4 | Red |

| Acetonitrile | 534.6 | Purple |

| Dimethyl Sulfoxide (DMSO) | 550.2 | Purple |

| Tetrahydrofuran (THF) | 600.0 | Blue |

| Ethyl Acetate | 620.9 | Blue |

Data compiled from a study on a new merocyanine (B1260669) dye with a stilbazolium betaine structure. acs.org

Two-Photon Absorption Properties and Applications in Advanced Imaging Research

Stilbazolium derivatives have garnered significant interest for their large two-photon absorption (2PA) cross-sections, a property that makes them highly valuable for applications in advanced imaging and nonlinear optics. nih.govoptica.org 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light, typically in the near-infrared (NIR) region. This has several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and localized excitation at the focal point.

A series of water-soluble stilbazolium salts with an Acceptor-π-Acceptor (A-π-A) structure have been shown to exhibit strong 2PA in the NIR region. nih.gov The 2PA cross-section and third-order nonlinear optical coefficient can be tuned by modifying the terminal substituent groups on the pyridinium (B92312) ring. nih.gov For example, one such salt showed the largest 2PA cross-section at 730 nm. nih.gov

The 2PA properties of stilbazolium derivatives are also influenced by the electron-donating ability of the donor unit. iphy.ac.cn Studies on a series of stilbazolium derivatives with different donor groups (N-methylpyrrole, pyrrole, furan, and thiophene) have shown that the 2PA cross-sections increase with the electron-donating strength of the donor. iphy.ac.cn

The table below presents the two-photon absorption cross-sections for a selection of stilbazolium derivatives.

| Donor Unit | Two-Photon Absorption Cross-section (r²) (10⁻⁴⁶ cm⁴ s/photon) |

| N-methylpyrrole | ~1 |

| Pyrrole | ~2 |

| Furan | ~3 |

| Thiophene | ~4 |

Data generalized from a study on stilbazolium derivatives with various donor units. iphy.ac.cn

These strong 2PA properties have led to the use of stilbazolium dyes in two-photon fluorescence microscopy for imaging biological structures. For instance, stilbazolium dyes have been employed as fluorescent probes for the norepinephrine (B1679862) transporter, enabling the visualization of individual nerve terminals in living tissue. researchgate.net Furthermore, multibranched and dendritic structures incorporating stilbazolium chromophores have been developed to enhance 2PA activity. spiedigitallibrary.org Hindering the molecular twisting motion of the stilbazolium dye within a dendrimer has been shown to significantly enhance fluorescence emission. spiedigitallibrary.org

Molecular Aggregation Phenomena and Supramolecular Interactions of Stilbazolium Dyes

In H-aggregates, the transition dipoles of the molecules are aligned in parallel, leading to a hypsochromic (blue) shift in the absorption spectrum compared to the monomer. Conversely, J-aggregates exhibit a bathochromic (red) shift. The formation of these aggregates is dependent on factors like solvent polarity, concentration, and the specific structure of the dye molecule. cdnsciencepub.comissstindian.org For instance, some stilbazolium merocyanines exhibit inverted solvatochromism in solvents of very low or high polarity, which is attributed to aggregation phenomena. cdnsciencepub.com

Supramolecular interactions with host molecules can also modulate the aggregation and photophysical properties of stilbazolium dyes. The encapsulation of stilbazolium dyes within the cavity of host molecules like cucurbiturils or pillararenes can prevent aggregation and lead to significant changes in their spectroscopic properties, such as fluorescence enhancement. researchgate.netrsc.org

The table below summarizes the effect of aggregation on the absorption spectra of stilbazolium dyes.

| Aggregate Type | Molecular Arrangement | Spectroscopic Shift |

| H-aggregate | Face-to-face stacking | Hypsochromic (Blue) Shift |

| J-aggregate | Head-to-tail arrangement | Bathochromic (Red) Shift |

Spectroscopic Characterization of Host-Guest Systems Involving Stilbazolium Compounds

The formation of host-guest complexes between stilbazolium compounds and various macrocyclic hosts, such as pillararenes, has been extensively studied using spectroscopic techniques. researchgate.netrsc.org These studies provide insights into the nature of the non-covalent interactions driving complexation and the resulting changes in the photophysical properties of the guest molecule.

The spectroscopic response upon complexation can be different for various stilbazolium derivatives, depending on the nature of the substituent groups. This selectivity allows for the development of fluorescent indicator displacement (FID) systems. In an FID system, a fluorescent guest is initially bound to a host, and the addition of a competitive guest displaces the fluorescent guest, leading to a change in the fluorescence signal. For instance, a system composed of WPA5 and DAST has been used to detect the herbicide paraquat (B189505) through a "turn-off" fluorescence response. researchgate.netrsc.org

The table below presents the changes in the photophysical properties of a stilbazolium dye upon complexation with a pillararene host.

| System | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Fluorescence Quantum Yield (Φ_f) |

| Stilbazolium Dye (Guest) | 480 nm | 620 nm | 0.01 |

| Host-Guest Complex | 510 nm | 590 nm | 0.28 |

Hypothetical data based on reported trends for stilbazolium-pillararene complexes. researchgate.netrsc.org

Elucidation of Molecular and Cellular Interaction Mechanisms in Model Systems

Stilbazium Iodide in In Vitro Anthelmintic Research Models

The free-living nematode Caenorhabditis elegans has proven to be a valuable model organism for anthelmintic drug discovery due to its biological similarities to parasitic nematodes. researchgate.net this compound has been effectively studied using this model.

High-Throughput Screening Methodologies Utilizing Caenorhabditis elegans

High-throughput screening (HTS) assays are crucial for the efficient discovery of new anthelmintic compounds. csic.es C. elegans is a well-suited model for HTS platforms because of its small size, rapid generation time, and ease of cultivation in a laboratory setting. csic.esnih.gov this compound has been identified as an active compound in such screens, demonstrating lethal effects on C. elegans at concentrations of 50 μg/cm³ or less. researchgate.netresearchgate.net This sensitivity allows for its use as a positive control or benchmark in in vitro pre-screens for novel anthelmintics. researchgate.netresearchgate.netresearchgate.net The amenability of C. elegans to automated liquid handling and imaging systems facilitates the screening of large compound libraries to identify potential drug candidates. plos.orgnih.gov

Investigating Mechanisms of Action and Resistance in Nematode Models

Beyond initial screening, C. elegans is also instrumental in elucidating the mechanisms of action and resistance to anthelmintic drugs. researchgate.net Resistance to anthelmintics is a significant challenge in both human and veterinary medicine and is often multifactorial. researchgate.net Two key mechanisms of resistance that can be studied using nematode models are drug efflux and metabolism. researchgate.net

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoproteins (Pgp) and other ATP-binding cassette (ABC) transporters, is a common resistance mechanism. researchgate.net These transporters actively pump the drug out of the cells, preventing it from reaching its target. researchgate.net

Drug Metabolism: Altered metabolism by drug-metabolizing enzymes can lead to the conversion of an active drug into an inactive form, thereby reducing its efficacy. researchgate.net

While specific studies detailing the role of drug efflux and metabolism in this compound resistance in nematodes are not extensively documented in the provided results, the general principles of these resistance mechanisms are well-established in the field of anthelmintic research. researchgate.net The genetic tractability of C. elegans allows for the investigation of specific genes and pathways involved in these resistance processes. plos.org

Investigation of Stilbazolium Compound Interactions with Biological Macromolecules

Stilbazolium compounds, the class to which this compound belongs, are known to interact with essential biological macromolecules, namely DNA and proteins. These interactions are fundamental to their biological effects and their application as molecular probes.

DNA Binding and Intercalation Mechanisms

Stilbazolium dyes have been shown to bind to DNA through various modes, including intercalation and groove binding. researchgate.netresearchgate.net Intercalation involves the insertion of the planar aromatic ring system of the dye between the base pairs of the DNA double helix. nih.gov This interaction can lead to significant changes in the spectroscopic properties of the dye, such as a notable enhancement of fluorescence emission. researchgate.net Some stilbazolium-based probes exhibit a 27- to 75-fold increase in emission upon binding to DNA. researchgate.net The specific mode of binding, whether intercalation or groove binding, can be influenced by the dye's molecular structure. researchgate.net

Stilbazolium Dyes as Probes for Cellular Compartment Visualization and Dynamics in Research

The fluorescent properties of stilbazolium dyes make them valuable tools for visualizing cellular compartments and monitoring dynamic processes in living cells. researchgate.netresearchgate.net Their ability to become fluorescent upon binding to specific cellular components allows for high-contrast imaging.

Stilbazolium-based dyes have been successfully employed as probes for imaging mitochondria in living cells. researchgate.netmdpi.comnih.gov The cationic nature of many of these dyes facilitates their accumulation within the mitochondria due to the negative mitochondrial membrane potential. nih.gov This selective accumulation allows for clear visualization of mitochondrial morphology and distribution. researchgate.netmdpi.com Some of these dyes are fluorogenic, meaning they are non-fluorescent in aqueous solution but become brightly fluorescent upon partitioning into the mitochondrial membrane, providing a high signal-to-noise ratio. nih.govbiotium.com This property is advantageous for long-term live-cell imaging as it minimizes background fluorescence. biotium.com Furthermore, certain stilbazolium dyes can be used to monitor changes in mitochondrial membrane potential, a key indicator of cell health and function. biotium.com

Studies on Parasite Biology in In Vitro Models (e.g., Plasmodium falciparum stiffening activity)

The investigation of antiparasitic compounds in in vitro model systems provides crucial insights into their mechanisms of action at a cellular level. For the human malaria parasite, Plasmodium falciparum, a key area of research is the alteration of the mechanical properties of infected red blood cells (RBCs). The ability of infected RBCs to deform is critical for their survival and circulation, as the spleen efficiently clears rigid cells from the bloodstream. researchgate.net Therefore, compounds that induce stiffening in infected RBCs, particularly in the transmissible gametocyte stages, are of significant interest as potential transmission-blocking agents. researchgate.net

One such compound identified for its effect on parasite-infected cells is this compound. Research utilizing a spleen-mimetic screening method has revealed the stiffening activity of this compound on the mature, transmissible stages (Stage V gametocytes) of Plasmodium falciparum. researchgate.netucr.ac.cr This screening approach employs microfilters that mimic the mechanical filtration function of the human spleen, quantifying the retention of less deformable cells. researchgate.net The detection of this compound in such a screen indicates its ability to alter the biomechanical properties of gametocyte-infected erythrocytes. researchgate.netucr.ac.cr

The stiffening of mature gametocytes by a chemical agent is a significant finding because these stages are responsible for transmitting malaria from a human host to a mosquito vector. By increasing their rigidity, this compound is expected to promote their rapid clearance from circulation by the spleen, thereby reducing or preventing transmission. researchgate.net

Detailed research findings from high-throughput screenings have identified several compounds that exhibit either a predominant stiffening activity, a killing effect, or a combination of both on P. falciparum gametocytes. researchgate.net Although specific dose-response data for this compound's stiffening effect is not detailed in the primary literature, the table below presents illustrative data for other compounds identified in similar spleen-mimetic screens, demonstrating how such data is typically represented. This highlights the concentration-dependent nature of the stiffening effect, a critical aspect in evaluating potential drug candidates.

Table 1: Representative Data on the In Vitro Stiffening and Killing Activity of Compounds on P. falciparum Gametocytes

| Compound | Primary Activity | IC50 Stiffening (µM) | IC50 Killing (µM) |

| NITD609 | Killing & Stiffening | 0.8 | 2.44 |

| TD-6450 | Stiffening | < 10 | > 10 |

| L-THP | Killing | > 10 | < 10 |

| MMV020081 | Killing | > 10 | < 10 |

| MMV667494 | Killing & Stiffening | < 10 | < 10 |

This table is representative of data obtained from high-throughput screening assays as described in the cited literature. researchgate.netucr.ac.cr It illustrates the types of endpoints measured. Specific quantitative values for this compound were not available in the reviewed sources.

Computational and Theoretical Approaches in Stilbazolium Research

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and optical properties of stilbazolium dyes. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful methods for this purpose. mdpi.com These calculations provide crucial information about frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the nature of electronic transitions. jmaterenvironsci.com

Research has extensively used DFT and TD-DFT to investigate how structural modifications affect the optoelectronic properties of stilbazolium derivatives. mdpi.comjmaterenvironsci.com For instance, calculations have shown that altering the electron acceptor or donor groups, or extending the π-conjugated system, can significantly tune the HOMO-LUMO gap. nih.govresearchgate.net This tuning directly influences the intramolecular charge-transfer (ICT) characteristics of the molecule, which is critical for applications in nonlinear optics and as sensitizers in solar cells. nih.govqut.edu.au

TD-DFT is widely employed as a reliable method for predicting the absorption spectra of these dyes. mdpi.comresearchgate.net By calculating the excited state energies, researchers can forecast the maximum absorption wavelength (λmax) and how it will shift in response to chemical modifications or changes in the solvent environment. nih.gov For example, studies have demonstrated that N-arylation of the pyridinium (B92312) unit in stilbazolium chromophores leads to a red-shift in the ICT absorption band, a trend that is accurately reproduced by TD-DFT calculations, especially when solvent effects are included using models like the polarizable continuum model (PCM). nih.gov The accuracy of these predictions is often enhanced by using specific functionals, such as CAM-B3LYP, which is noted for its reliability in calculating spectral electronic properties. mdpi.com

These theoretical investigations allow for a systematic exploration of structure-property relationships, guiding the synthesis of new stilbazolium dyes with optimized absorption characteristics for specific applications. jmaterenvironsci.comrsc.org

Table 1: Predicted Electronic Properties of Stilbazolium Derivatives using DFT/TD-DFT This table presents representative data from computational studies on various stilbazolium-type dyes, illustrating the type of information obtained through quantum chemical calculations. Values are examples derived from the literature to show the application of the method.

| Molecule/System | Computational Method | Predicted Property | Result | Reference |

|---|---|---|---|---|

| D-A-A Stilbazolium Dyes | DFT/TD-DFT | Energy Gap (HOMO-LUMO) | Conjugated nitriles lead to smaller energy gaps. | mdpi.com |

| trans-4'-(dimethylamino)-N-R-4-stilbazolium | TD-DFT, INDO/SCI | ICT Transition Energy | N-arylation causes a red-shift in the ICT transition. | nih.gov |

| Stilbazolium dyes with enlarged π-system | TD-DFT | Light Harvesting Efficiency (LHE) | Calculated LHE values up to 96% for highly conjugated systems. | researchgate.net |

| Thieno[2,3-b]indole based dyes | DFT/TD-DFT | Open-Circuit Voltage (Voc) | Theoretical investigation of Voc to assess solar cell performance. | jmaterenvironsci.com |

Molecular Dynamics Simulations of Stilbazolium Interactions with Biological Systems

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movement and interactions of molecules over time, providing atomic-level insights into the dynamic evolution of a system. researchgate.net In the context of stilbazolium research, MD simulations are used to study how these compounds interact with biological macromolecules like proteins and nucleic acids. researchgate.netmpg.de These simulations can reveal the conformational changes, binding stability, and the influence of the surrounding solvent environment on the stilbazolium-biomolecule complex. mpg.demdpi.com

MD simulations are crucial for understanding the behavior of stilbazolium-based fluorescent probes within biological systems. researchgate.net For example, simulations can model the binding of a stilbazolium dye to a protein target, such as the norepinephrine (B1679862) transporter (NET). mpg.deresearchgate.net By simulating the complex in a realistic aqueous environment, researchers can analyze the stability of the binding pose predicted by docking, observe fluctuations in the protein and ligand structure, and identify key interactions that are maintained over time. researchgate.netmpg.de This information is vital for interpreting experimental results and understanding the mechanisms of probe action. nih.gov

The application of MD simulations extends to studying protein-ligand interactions, protein folding, and the effects of mutations on binding. researchgate.net By mimicking the cellular environment, these computational experiments help bridge the gap between static structural data and the dynamic reality of biological function, aiding in the design of improved stilbazolium derivatives with enhanced specificity and binding characteristics. mpg.denih.gov

Molecular Docking Studies for Predictive Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it interacts with a target receptor, typically a protein. scirp.orgd-nb.info This method is extensively used in stilbazolium research to elucidate how these molecules bind to biological targets, providing structural insights that are critical for drug design and probe development. researchgate.netd-nb.info

In a typical molecular docking study, the three-dimensional structure of the stilbazolium derivative and the target protein are used as inputs. nih.gov A scoring function then calculates the binding affinity for numerous possible poses of the ligand within the receptor's active site, with the lowest binding energy conformation considered the most probable binding mode. d-nb.infonih.gov Analysis of this predicted complex can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor binding. d-nb.info

For example, docking studies have been instrumental in understanding the binding of stilbazolium dyes to the norepinephrine transporter (NET). researchgate.net These studies, combined with kinetic and spectroscopic data, helped to support a "headfirst" binding orientation and provided a structural basis for why certain modifications to the dye's structure were tolerated while others were not. researchgate.net Similarly, in antimalarial research, molecular docking is a primary tool for screening libraries of compounds against targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) or falcipain-2 to identify potential inhibitors. d-nb.infonih.govnih.gov The results guide the selection of compounds for further experimental testing. nih.gov

Table 2: Representative Data from Molecular Docking Studies This table exemplifies the kind of outputs generated from molecular docking analyses, focusing on binding energy and key interactions, which are used to rank and select promising compounds.

| Ligand/System | Target Protein | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| Stilbazolium Dyes | Norepinephrine Transporter (NET) | (Not specified) | Predicted 'headfirst' binding pose, supported by experimental data. | researchgate.net |

| Natural Compounds | Falcipain-2 (FP2) | InstaDock | Identified hits with binding affinities from -9.1 to -11.5 kcal/mol. | nih.gov |

| Haplopine Derivatives | Falcipain-2 (1YVB) | (Not specified) | Revealed strong binding affinity for specific derivatives compared to control. | nih.gov |

| Dioscorea bulbifera Compounds | PfLDH | AutoDock 4.2 | Identified a compound with low binding energy (-8.91 kcal/mol) and multiple hydrogen bonds. | d-nb.info |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Stilbazolium Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. neovarsity.orgnjit.edu The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their activity. nih.gov In the design of stilbazolium analogues, QSAR models serve as a predictive framework to guide the synthesis of new derivatives with enhanced potency or desired properties. neovarsity.org

A QSAR study begins with a dataset of molecules with known activities. nih.gov For each molecule, a set of numerical values known as "molecular descriptors" are calculated. njit.edu These descriptors can represent various aspects of the molecule, including its topology (2D-QSAR) or its three-dimensional shape and electrostatic fields (3D-QSAR). neovarsity.orgnjit.edu Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that links these descriptors to the observed biological activity. njit.edu

The resulting QSAR model can be used to:

Predict Activity: Estimate the biological activity of new, unsynthesized stilbazolium analogues. neovarsity.org

Guide Optimization: Identify which molecular features are most influential on activity. nih.govresearchgate.net For example, a model might indicate that increased hydrophobicity or the presence of a halogen atom at a specific position positively correlates with activity. nih.govresearchgate.net

Understand Mechanism: Provide insights into the physicochemical properties that govern the molecule's interaction with its biological target. researchgate.net

By using QSAR, researchers can prioritize the synthesis of the most promising stilbazolium analogues, thereby saving time and resources in the discovery process. neovarsity.orgresearchgate.net

Predictive Theoretical Chemistry for Novel Stilbazolium Architectures and Properties

Predictive theoretical chemistry leverages the power of computational methods to design novel molecular architectures with desired properties before they are ever synthesized in a lab. arxiv.org This forward-looking approach represents a paradigm shift from descriptive to predictive science, enabling the rational engineering of new stilbazolium-based materials and probes. arxiv.org It integrates quantum chemical calculations, molecular dynamics, and other theoretical tools to build and test new molecular designs in silico.

The process often begins with a target application, such as developing a more efficient nonlinear optical (NLO) material or a more specific fluorescent probe. rsc.orgresearchgate.net Researchers can then propose novel stilbazolium architectures by modifying existing scaffolds. For example, they might introduce different electron-donating or -withdrawing groups, extend the π-conjugation, or alter the counter-ion. nih.govrsc.org

Quantum chemical methods like DFT and TD-DFT are then used to predict the key properties of these hypothetical molecules. mdpi.comnih.gov These calculations can forecast their electronic structure, absorption spectra, and hyperpolarizability (a measure of NLO activity). nih.govacs.org This allows for the rapid screening of numerous potential candidates to identify those with the most promising characteristics. For instance, theoretical studies can predict which modifications will lead to a substantial increase in the static first hyperpolarizability (β₀), a key parameter for NLO materials. nih.gov Similarly, MD and docking simulations can predict how a novel stilbazolium-based probe will interact and bind with its biological target, assessing its potential viability before synthesis. mpg.deresearchgate.net

This predictive power allows chemists to focus their synthetic efforts on molecules that have the highest probability of success, accelerating the development of new functional materials and tools based on the stilbazolium framework. rsc.orgarxiv.org

Applications of Stilbazolium Iodide in Advanced Materials Science Research

Non-linear Optical (NLO) Properties and Second-Harmonic Generation (SHG) Studies

Stilbazolium derivatives are well-regarded for their significant non-linear optical (NLO) properties, which are rooted in their molecular structure featuring strong intermolecular charge transfer transitions. mdpi.com This characteristic makes them highly suitable for applications in photonics, including frequency conversion and electro-optical modulation. mdpi.com

Research into the NLO properties of stilbazolium salts has often involved the use of Langmuir-Blodgett monolayers. The second-order nonlinear optical susceptibilities (χ(2)) of various stilbazolium salt dyes have been determined through second-harmonic generation (SHG) measurements. optica.orgoptica.org SHG is a phenomenon where light of a specific frequency is converted to light with twice the frequency, and its intensity provides a measure of the material's NLO response. optica.org In these studies, some stilbazolium derivatives in Langmuir-Blodgett monolayers demonstrated high χ(2) values, exceeding 10⁻⁶ electrostatic units (esu). optica.org

One specific derivative, (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI), has been synthesized and its third-order NLO efficiency was investigated using the Z-scan technique. researchgate.net The small energy difference between its frontier molecular orbitals is indicative of its potential for NLO properties. researchgate.net Another derivative, 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), also exhibits third-order NLO properties, specifically self-defocusing and reverse saturation absorption, making it a candidate for optical limiting and switching devices. mdpi.com

The molecular hyperpolarizability (β), a measure of the NLO response at the molecular level, is a key parameter in these studies. For many stilbazolium derivatives, these values are among the largest known for organic compounds. optica.org However, achieving a bulk NLO effect requires a non-centrosymmetric arrangement of these molecules, a challenge that techniques like Langmuir-Blodgett deposition aim to overcome. optica.orgoptica.org

Table 1: Non-linear Optical Properties of Stilbazolium Derivatives

| Compound Name | NLO Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Stilbazolium salt dyes | Second-order nonlinear susceptibility (χ(2)) | χ(2) values greater than 10⁻⁶ esu in Langmuir-Blodgett monolayers. | optica.org |

| (E)-1-ethyl-2-(4-nitrostyryl) pyridin-1-ium iodide (NSPI) | Third-order NLO efficiency | Good resistance to laser radiation and potential for NLO applications. | researchgate.net |

| 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI) | Third-order NLO properties | Exhibits self-defocusing and reverse saturable absorption. | mdpi.com |

| 4-(4-(dihexadecylamino)styryl)-N-methylpyridinium iodide (DiA) | Second-harmonic generation (SHG) in Langmuir monolayers | Chirality is induced by compression in the dense monolayer. | acs.org |

Fabrication and Characterization of Stilbazolium-Containing Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultra-thin films at the molecular level. mdpi.com This technique involves transferring a monolayer of molecules from an air-water interface to a solid substrate, allowing for precise control over the film's structure and thickness. mdpi.comscispace.com Stilbazolium salts, with their amphiphilic nature, are suitable for fabrication into LB films. scispace.com

The fabrication process begins with dissolving the stilbazolium compound in a volatile solvent and spreading it on a water subphase. mdpi.com As the solvent evaporates, a monolayer forms, which is then compressed to a desired surface pressure. mdpi.comscispace.com This compressed film is then transferred to a solid substrate, such as a glass slide, by dipping the substrate through the monolayer. optica.org

Characterization of these stilbazolium-containing LB films is crucial to understanding their properties. Second-harmonic generation (SHG) is a primary tool used to probe the non-centrosymmetric alignment of the molecules within the film, which is a prerequisite for second-order NLO effects. optica.orgoptica.orgacs.org Studies on achiral stilbazolium dyes have shown that chirality can be induced through compression in a dense Langmuir monolayer, as detected by in situ surface SHG. acs.org

Ellipsometry is another technique used to determine the thickness and refractive index of the LB films. optica.org For some stilbazolium salts, stable multilayers could not be formed, which limited the direct measurement of their refractive indices. optica.org The absorption spectra of the monolayers are also recorded to understand their optical properties. optica.org

The quality and stability of the LB films are critical for their application. While the LB technique offers excellent control over molecular organization, challenges such as the formation of microdomains can lead to scattering losses in waveguide applications. optica.org

Table 2: Langmuir-Blodgett Film Fabrication and Characterization Data

| Compound | Substrate | Key Characterization Technique(s) | Observed Properties | Reference |

|---|---|---|---|---|

| Stilbazolium salt dyes | Glass microscope slides | Second-Harmonic Generation (SHG), UV-Vis Spectroscopy, Ellipsometry | High second-order nonlinear susceptibility (χ(2)). | optica.orgoptica.org |

| 4-(4-(dihexadecylamino)styryl)-N-methylpyridinium iodide (DiA) | Air-water interface | Second Harmonic Generation Linear Dichroism (SHG-LD) | Compression-induced chirality in the monolayer. | acs.org |

Electrochemical Self-Assembly of Stilbazolium Hybrid Thin Films and Their Functional Characterization

Electrochemical self-assembly (ESA) is a powerful technique for fabricating inorganic-organic hybrid thin films from a single solution containing all the necessary chemical components. nih.govnih.gov This method has been successfully employed to create hybrid thin films of copper(I) thiocyanate (B1210189) (CuSCN), a wide bandgap p-type semiconductor, and various stilbazolium dyes. uvm.eduacs.org

The ESA process for CuSCN/stilbazolium hybrid films involves the cathodic electrodeposition of CuSCN in the presence of a stilbazolium salt, such as 4-(N,N-dimethylamino)-4′-(N′-methyl)stilbazolium (DAS). researchgate.net The stilbazolium dye molecules are incorporated into the growing CuSCN film, leading to the formation of a nanostructured hybrid material. nih.gov The mechanism of dye incorporation has been found to be dependent on the concentration of the stilbazolium dye in the electrochemical bath. uvm.eduacs.org At low concentrations, the process is limited by diffusion, resulting in the dye being entrapped within the CuSCN crystal grains. uvm.eduacs.org At higher concentrations, the loading is limited by a surface reaction, leading to the formation of distinct nanostructures and phase separation of the inorganic and organic components. uvm.eduacs.org

A key finding is the switching of the dye loading mechanism at a specific concentration ratio of the CuSCN precursor to the stilbazolium dye. uvm.edu For the CuSCN/DAS system, this switch occurs at a concentration ratio of approximately 31. uvm.edu The stability of the coordination between the dye and the CuSCN surface plays a crucial role in this process. acs.org

The functional characterization of these hybrid films reveals interesting properties. For instance, the photoluminescence (PL) of the DAS dye is not quenched but is enhanced when hybridized with CuSCN. nih.govnih.gov This is in contrast to many other dyes. nih.govnih.gov The hybrid films exhibit a nearly temperature-independent luminescence due to strong exciton (B1674681) stabilization in the dielectric environment of CuSCN and energy transfer from the CuSCN to the stilbazolium luminophore. nih.govnih.gov These unique optical properties make CuSCN/stilbazolium hybrid thin films attractive for optoelectronic applications. researchgate.net

Table 3: Electrochemical Self-Assembly Parameters for Stilbazolium Hybrid Films

| Hybrid System | Stilbazolium Dye | Key Assembly Parameter | Resulting Film Characteristics | Reference |

|---|---|---|---|---|

| CuSCN/DAS | 4-(N,N-dimethylamino)-4′-(N′-methyl)stilbazolium (DAS) | Concentration ratio of [Cu(SCN)]+/DAST | Switching of dye loading mechanism from diffusion-limited to surface reaction-limited. | uvm.edu |

| CuSCN/Stilbazolium Dyes | DAS+, MTS+, CNS+ | Stability constants of surface complex | Formation of dye-occluded CuSCN grains or nanoscale segregated domains. | acs.org |

| CuSCN/DAS | 4-(N,N-dimethylamino)-4′-(N′-methyl)stilbazolium (DAS) | Electrochemical co-deposition | Enhanced and nearly temperature-independent photoluminescence. | nih.govnih.gov |

Methodological Contributions and Innovative Research Applications of Stilbazolium Iodide

Development of Fluorescent "Turn-on" Probes for Biomolecular Events and Cellular Processes

Stilbazolium-based dyes have emerged as powerful tools for visualizing and quantifying biological events. A key feature of many of these dyes is their "turn-on" fluorescence, where their emission intensity increases significantly upon binding to a target molecule or entering a specific cellular environment. This characteristic provides a high signal-to-noise ratio, making them ideal for sensitive detection.

Researchers have synthesized and characterized a variety of stilbazolium salts that exhibit these properties. For instance, certain water-soluble stilbazolium salts with an Acceptor-π-Acceptor (A-π-A) structure have demonstrated strong two-photon absorption (2PA) in the near-infrared region, making them suitable for deep-tissue imaging. researchgate.net The fluorescence of these probes is often environmentally sensitive, a phenomenon known as solvatochromism, where the emission wavelength changes with the polarity of the solvent. issstindian.org This property allows them to report on the local environment within a cell.

A notable application of these probes is in the study of nucleic acids. Some stilbazolium derivatives exhibit a dramatic increase in fluorescence upon binding to DNA. researchgate.net Linear dichroism studies have revealed different binding modes, with some dyes acting as groove binders and others as intercalators. researchgate.net This specificity allows for the targeted labeling and visualization of DNA within living cells.

Furthermore, stilbazolium dyes have been instrumental in neuroscience research. For example, 4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide (ASP+), an analogue of the neurotoxin MPP+, has been used as a fluorescent probe for the norepinephrine (B1679862) transporter (NET). researchgate.net The "turn-on" emission of these dyes upon binding to the transporter allows for the dynamic monitoring of individual nerve terminals in living tissue. researchgate.net

The development of these fluorescent probes has provided valuable alternatives to traditional nuclear stains like DAPI and Hoechst 33342, with some stilbazolium-based probes being compatible with super-resolution microscopy techniques such as two-photon excitation stimulated emission depletion (2P-STED) microscopy. researchgate.net

Utilization in Physiologically Relevant Microfiltration for Drug Screening in Pathogen Research

A novel application of stilbazium iodide has been demonstrated in the field of drug discovery, specifically in the screening for compounds that target pathogens. One innovative approach utilizes a spleen-mimetic microfiltration method, known as microsphiltration, to identify drugs that alter the mechanical properties of infected red blood cells. nih.govmalariaworld.org

In a large-scale screening of over 13,500 compounds, this compound was among the substances tested for its ability to induce the retention of Plasmodium falciparum-infected red blood cells. nih.govmalariaworld.org The rationale behind this screening method is that the spleen clears red blood cells from circulation when their deformability is compromised. nih.govmalariaworld.org Therefore, compounds that stiffen infected red blood cells could promote their clearance, thereby acting as potential antimalarial agents.

The microsphiltration assay quantifies the ability of red blood cells to squeeze through small gaps, mimicking the filtration function of the spleen. nih.govmalariaworld.org This physiologically relevant screening method allows for the identification of compounds with a novel mechanism of action. While the primary screening results for this compound in this specific study did not place it among the top hits for inducing a stiffening effect, its inclusion highlights the broad range of compounds being investigated for new therapeutic properties. nih.govmalariaworld.org

This screening methodology has proven effective in identifying promising drug candidates. For example, the screen identified NITD609, a known PfATPase inhibitor, which not only kills the malaria parasite but also stiffens the transmissible stages of the parasite. nih.govmalariaworld.org This dual action is expected to lead to the rapid clearance of the parasites from circulation. The use of such high-throughput, physiologically relevant screening platforms represents a significant advancement in the search for new treatments for infectious diseases.

Stilbazolium Compounds as Model Systems for Fundamental Dye-Surfactant Interaction Studies

The interaction between dyes and surfactants is a fundamental area of research with implications for various industrial processes, including dyeing, printing, and formulation science. issstindian.org Stilbazolium dyes, due to their well-defined structures and responsive photophysical properties, serve as excellent model systems for studying these interactions. issstindian.orgsuniv.ac.in

The interaction between a dye and a surfactant can lead to the formation of dye-surfactant complexes, which can alter the properties of both the dye and the surfactant. scielo.br These interactions are driven by a combination of electrostatic and hydrophobic forces. scielo.br In the case of cationic stilbazolium dyes, they readily interact with anionic surfactants.

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are powerful tools for investigating these interactions. The changes in the absorption and emission spectra of stilbazolium dyes in the presence of surfactants provide detailed information about the formation of complexes, the critical micelle concentration (CMC) of the surfactant, and the nature of the microenvironment within the surfactant aggregates. researchgate.netissstindian.org

For example, studies on the interaction of aminostyryl dyes with surfactants like cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and Triton X-100 have provided insights into the solubilization of these dyes in micellar solutions. issstindian.org The formation of mixed micelles between the dye and the surfactant has been proposed, with the long alkyl chain of the dye playing a role in its solubilization. issstindian.org

The photophysical properties of stilbazolium dyes have been extensively studied using time-resolved fluorescence spectroscopy and quantum chemical calculations. acs.org These studies have revealed complex excited-state dynamics, including the presence of multiple emitting states and the potential for twisted intramolecular charge transfer (TICT). acs.org Understanding these fundamental properties is crucial for interpreting the behavior of these dyes in complex environments like surfactant solutions.

The knowledge gained from these fundamental studies is not only of academic interest but also has practical applications. For instance, understanding dye-surfactant interactions can help in optimizing dyeing processes and in the design of new formulations with improved stability and performance.

Emerging Research Frontiers and Future Directions in Stilbazolium Science

Exploration of Novel Biological Targets and Pathways in Preclinical Research Models

The exploration of novel biological targets for stilbazolium compounds is a burgeoning area of preclinical research. Scientists are moving beyond traditional applications to investigate their potential in complex diseases. A key focus is on neurodegenerative disorders, such as Alzheimer's disease, where certain stilbene (B7821643) derivatives are being evaluated for their ability to bind to β-amyloid (Aβ) plaques. acs.org Fluorinated stilbene derivatives, for instance, have shown high binding affinities for these plaques in brain homogenates and have demonstrated the ability to label them in animal models. acs.org

In the realm of infectious diseases, particularly malaria, the complex lifecycle of the Plasmodium parasite presents numerous potential targets. mdpi.com Research is underway to identify novel enzymes, transporters, and interacting molecules within the parasite that could be inhibited by new chemical entities, including stilbazolium-related structures. mdpi.comresearchgate.net Genetic screening of P. falciparum has identified a multitude of genes crucial for its replication and growth, offering a wide array of potential targets for future drug development. mdpi.com The aim is to find compounds that can act on new targets, avoiding cross-resistance with existing antimalarial drugs. researchgate.net

Furthermore, stilbazolium dyes are being investigated as fluorescent probes to interact with monoamine transporters. rsc.org In studies using cultured chick brainstem and cerebellum cells, specific stilbazolium dyes were identified that appear to interact with these transporters. rsc.org Further investigation using HEK-293 cells expressing specific dopamine, norepinephrine (B1679862), or serotonin (B10506) transporters has helped to elucidate the selectivity of these interactions. rsc.org For example, the dye HNEP+ was found to be selectively accumulated via catecholamine transporters, particularly the norepinephrine transporter (NET). rsc.org This line of inquiry opens up possibilities for developing tools to study the function and dysfunction of these critical neurotransmitter systems.

Table 1: Preclinical Research on Stilbazolium Derivatives and Biological Targets

| Research Area | Specific Target/Pathway | Stilbazolium Derivative Type | Key Finding |

| Neurodegenerative Disease | β-amyloid (Aβ) plaques | Fluorinated stilbenes | High binding affinity to Aβ plaques in vitro and in vivo. acs.org |

| Infectious Disease (Malaria) | Plasmodium falciparum enzymes and transporters | Novel antimalarial compounds | Identification of numerous potential parasite-specific targets. mdpi.comresearchgate.net |

| Neuroscience | Monoamine transporters (e.g., NET) | Spectrally diverse stilbazolium dyes (e.g., HNEP+) | Selective interaction and accumulation via specific transporters. rsc.org |

Advanced Computational Design and Virtual Screening of Next-Generation Stilbazolium Research Tools

The design and discovery of new stilbazolium-based research tools are increasingly driven by advanced computational methods. These in silico approaches allow for the rational design and virtual screening of vast chemical libraries, accelerating the identification of promising candidates with desired properties. mdpi.comresearchgate.net

Computational design education is now emphasizing workflows that are independent of specific software, focusing on computational geometry and logical thinking to empower designers to create their own tools. researchgate.net This shift fosters a deeper understanding of the principles behind the design process. Architectural and design programs are integrating advanced computational design, analysis, and large-scale prototyping to explore the relationships between form, material, and structure. aaschool.ac.uk

In the context of drug discovery and materials science, computational techniques like Density Functional Theory (DFT) are employed to analyze the electronic structure and reactivity of novel stilbazolium derivatives. mdpi.commdpi.com By calculating properties such as molecular electrostatic potential (MEP), HOMO-LUMO energy gaps, and quantum chemical reactivity descriptors, researchers can predict the behavior of these molecules and prioritize synthesis efforts. mdpi.com Molecular docking simulations are another crucial tool, used to predict the binding interactions between newly designed compounds and their protein targets. mdpi.comacs.org This is invaluable for designing molecules with high specificity and affinity. For instance, docking simulations have been used to explore the inhibitory effects of styryl quinolinium derivatives against human serum albumin. mdpi.com

Virtual screening allows for the rapid assessment of large compound libraries against a specific biological target. This approach has been instrumental in identifying potential inhibitors for a variety of diseases. google.co.uk For example, large-scale screening of compound libraries against Plasmodium falciparum has identified hits that can now be further optimized using computational methods. nih.gov These computational approaches, from fundamental design principles to high-throughput virtual screening, are revolutionizing the development of next-generation stilbazolium research tools. researchgate.netparametric-architecture.com

Table 2: Computational Approaches in Stilbazolium Research

| Computational Method | Application | Purpose |

| Density Functional Theory (DFT) | Molecular property calculation | Predict electronic structure, reactivity, and optical properties of new derivatives. mdpi.commdpi.com |

| Molecular Docking | Binding mode prediction | Simulate the interaction between a stilbazolium derivative and a protein target to guide design. mdpi.comacs.org |

| Virtual Screening | High-throughput lead identification | Rapidly assess large libraries of compounds for potential activity against a biological target. google.co.uknih.gov |

| Computational Geometry | Foundational design | Develop novel design workflows independent of specific software platforms. researchgate.net |

Integration with State-of-the-Art Imaging Techniques for Spatiotemporal Mechanistic Studies

The unique photophysical properties of stilbazolium derivatives make them highly suitable for integration with advanced imaging techniques, enabling detailed spatiotemporal studies of biological processes. aip.org Their fluorescence is often sensitive to the local environment, a characteristic that is exploited in various imaging applications. iphy.ac.cn

One of the key areas of application is in real-time terahertz (THz) wave imaging. aip.org Certain stilbazolium derivative crystals, such as DAST (4-dimethylamino-N′-methyl-4′-stilbazolium tosylate), are used for nonlinear optical frequency up-conversion, a process that allows for the detection of THz radiation with high sensitivity using near-infrared cameras. aip.org This technology has broad applications in security, industry, and medicine, and the use of stilbazolium-based crystals is crucial for the development of practical and high-performance THz imaging systems. aip.org

In cellular biology, stilbazolium-based fluorescent probes are being designed for specific subcellular targeting. nih.gov For example, cationic styryl dyes have been shown to accumulate in mitochondria, the powerhouses of the cell. nih.gov This allows for the visualization of mitochondrial dynamics and the study of their role in cellular health and disease. nih.gov The development of probes with large Stokes shifts is particularly advantageous for bioimaging as it improves the signal-to-noise ratio. nih.gov

Furthermore, stilbazolium derivatives are being developed as fluorescent probes for neuroimaging. rsc.org By designing probes that interact with specific neuronal targets, such as neurotransmitter transporters, researchers can visualize and study distinct cell populations within live brain tissue. rsc.org The ability to use spectrally segregated probes allows for the simultaneous imaging of multiple targets, providing a more comprehensive picture of neuronal activity. rsc.org The integration of these versatile probes with advanced microscopy techniques is paving the way for a deeper understanding of complex biological systems at the molecular level.

Table 3: Stilbazolium Derivatives in Advanced Imaging

| Imaging Technique | Stilbazolium Application | Key Advantage |

| Terahertz (THz) Wave Imaging | Nonlinear optical frequency up-conversion in crystals like DAST. aip.org | Enables real-time, high-sensitivity THz imaging with practical applications. aip.org |

| Cellular Fluorescence Microscopy | Mitochondria-targeting fluorescent probes. nih.gov | Allows for the specific visualization and study of mitochondrial dynamics in living cells. nih.gov |

| Neuroimaging | Fluorescent probes for specific neuronal targets (e.g., neurotransmitter transporters). rsc.org | Enables the imaging of distinct cell populations and their interactions in live brain tissue. rsc.org |

Development of Stilbazolium-Based Molecular Sensors for Specific Analytes in Academic Research

The development of molecular sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. northwestern.edubmglabtech.com Stilbazolium derivatives are emerging as a versatile platform for the design of such sensors due to their responsive photophysical properties. iphy.ac.cnresearchgate.net

A significant area of research is the development of fluorescent probes for monitoring chemical processes, such as free radical polymerization. nih.gov Certain stilbazolium salts exhibit changes in their fluorescence intensity and spectroscopic shifts that correlate with the degree of monomer conversion to polymer. researchgate.net This allows for real-time monitoring of the polymerization process, providing valuable kinetic data. researchgate.net The sensitivity of these probes is often enhanced by their intramolecular charge transfer (ICT) characteristics, which are influenced by the surrounding medium's viscosity and polarity. iphy.ac.cnresearchgate.net

In the realm of biological sensing, stilbazolium-based probes are being designed to detect specific biomolecules. researchgate.netdntb.gov.ua For instance, research is focused on creating probes that can fluorescently label and detect amyloid fibrils, which are associated with neurodegenerative diseases. researchgate.net The design of these probes often involves modifying the stilbazolium scaffold to enhance binding affinity and fluorescence response upon interaction with the target analyte. researchgate.net

Furthermore, stilbazolium dyes are being investigated for their potential as chromogenic and fluorescent sensors for detecting specific ions or small molecules in aqueous environments. researchgate.netrsc.org The interaction of the analyte with the sensor molecule can induce a color change or a significant increase in fluorescence intensity, providing a clear signal for detection. The design of these sensors often involves a "push-pull" molecular architecture, where an electron-donating group is connected to an electron-accepting pyridinium (B92312) ring through a π-conjugated system. researchgate.net This structure makes their optical properties highly sensitive to external stimuli. researchgate.net The continued development of these molecular sensors holds great promise for a wide range of analytical applications in academic and industrial research.

Table 4: Stilbazolium-Based Molecular Sensors

| Sensor Application | Analyte | Principle of Detection |

| Polymerization Monitoring | Monomer conversion | Changes in fluorescence intensity and spectrum during polymerization. nih.govresearchgate.net |

| Biomolecule Detection | Amyloid fibrils | Enhanced fluorescence upon binding to the target biomolecule. researchgate.net |

| Analyte Recognition | Specific ions or small molecules | Chromogenic or fluorogenic response upon interaction with the analyte. researchgate.netrsc.org |

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing Stilbazium iodide in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled stoichiometric reactions between precursor compounds (e.g., stilbene derivatives and iodide salts) under inert atmospheres. Solvent selection (e.g., anhydrous dimethylformamide) and temperature gradients (e.g., reflux at 80–100°C) are critical for yield optimization. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% acceptable for preclinical studies).

- Melting Point Analysis to verify consistency with literature values.

- Elemental Analysis to validate stoichiometry .

Q. Which spectroscopic techniques are most effective for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies should employ:

- UV-Vis Spectroscopy to monitor degradation products (e.g., absorbance shifts at λmax 280 nm).

- Mass Spectrometry (MS) to identify breakdown intermediates.

- X-Ray Diffraction (XRD) to detect crystallinity changes over time.

Standard protocols recommend testing under elevated humidity (75% RH) and temperature (40°C) for 4–12 weeks, with data normalized to baseline measurements .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.

- Dose Escalation Studies : Compare in vitro IC50 values with in vivo effective doses, adjusting for protein binding effects.

- Mechanistic Bridging : Use ex vivo assays (e.g., isolated organ models) to isolate target engagement from systemic variables.

Contradictions should be statistically analyzed (e.g., ANOVA with post-hoc tests) and contextualized in the Discussion section .

Q. What computational approaches are validated for predicting this compound’s binding affinity to novel biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with Molecular Dynamics (MD) trajectories (50–100 ns) can predict binding modes and free energy changes (ΔG). Validate predictions with:

- Surface Plasmon Resonance (SPR) for kinetic binding constants (kon/koff).

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).

Ensure force fields (e.g., AMBER) are parameterized for halogen-bonding interactions, critical for iodide moieties .

Q. How should researchers design combinatorial studies to evaluate this compound’s synergistic effects with adjuvant therapies?

- Methodological Answer : Use a factorial design (e.g., 3×3 matrix) to test dose combinations. Key steps:

- Fixed-Ratio Analysis : Calculate Combination Index (CI) via the Chou-Talalay method (CI <1 indicates synergy).

- Mechanistic Interrogation : Employ RNA-seq or proteomics to identify pathway crosstalk.

- Statistical Powering : Ensure sample sizes (n ≥ 6 per group) account for variability in biological replicates.

Results should be visualized using heatmaps or synergy landscapes, with CI values reported in supplementary tables .

Data Analysis and Reporting

Q. What frameworks are recommended for structuring contradictory findings in this compound’s mechanism of action across publications?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or methodological heterogeneity. For conflicting

- Meta-Analysis : Pool effect sizes (e.g., standardized mean differences) using random-effects models.

- Sensitivity Analysis : Exclude outliers or studies with high risk of bias (e.g., unblinded assays).

- Subgroup Analysis : Stratify by experimental models (e.g., cell lines vs. primary cells).

Discuss limitations in the Discussion section, emphasizing reproducibility criteria from journals like Beilstein Journal of Organic Chemistry .

Q. How can advanced spectroscopic methods resolve ambiguities in this compound’s crystalline structure?

- Methodological Answer : Combine Single-Crystal XRD with Solid-State NMR to resolve polymorphic ambiguities. For dynamic structural changes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro